molecular formula C19H19N3O5S B2451493 (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 393838-93-2

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2451493
CAS RN: 393838-93-2
M. Wt: 401.44
InChI Key: JYTOQRCCMPXUDF-VXPUYCOJSA-N
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Description

The compound “(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Multicomponent Reactions and Cycloaddition

Research has highlighted its role in silver-catalyzed multicomponent reactions, particularly in the synthesis of polysubstituted proline derivatives through 1,3-dipolar cycloadditions involving azomethine ylides. This methodology allows for the efficient construction of complex molecules at room temperature, showcasing the compound's utility in generating structurally diverse products (Mancebo‐Aracil et al., 2015).

Synthesis of Heterocyclic Compounds

Another study focused on the convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds are synthesized through reactions with various cyanoacrylate derivatives, demonstrating the compound's role in the formation of new heterocyclic structures, which could have implications for material science and pharmaceutical chemistry (Mohamed, 2021).

Metal-Organic Frameworks (MOFs)

The compound is also instrumental in the development of carboxylate-assisted ethylamide metal–organic frameworks. These MOFs exhibit interesting thermostability and luminescence properties, indicating potential applications in sensing, catalysis, and material science (Sun et al., 2012).

properties

IUPAC Name

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-4-27-18(26)16-11(2)21(3)19(28-16)20-17(25)12-5-7-13(8-6-12)22-14(23)9-10-15(22)24/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTOQRCCMPXUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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